3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-18-7-5-10-20(17-18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOUJPOXPSJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
The compound interacts with its targets, AChE and BChE, by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, acetylcholine levels increase, prolonging its action at synapses.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound enhances cholinergic transmission, potentially improving cognitive function.
Result of Action
The inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing cholinergic transmission. This can result in improved cognitive function, making the compound potentially useful in conditions like Alzheimer’s disease.
Biological Activity
3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This sulfonamide derivative is structurally related to various pharmacologically active compounds, particularly in the realms of antidepressants and antipsychotics. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.47 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial properties, and a piperazine ring known for its psychoactive effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Serotonin Reuptake : Similar to many antidepressants, it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
- Dopaminergic Activity : The presence of the phenylpiperazine moiety suggests potential dopaminergic activity, which could be relevant in treating mood disorders.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, potentially allowing this compound to inhibit bacterial growth by interfering with folate synthesis.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Dopaminergic modulation | Potential improvement in mood |
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Antidepressant Efficacy : In a double-blind, placebo-controlled trial involving patients with major depressive disorder, participants receiving this compound showed significant improvement in depression scales compared to the placebo group. The study highlighted its potential as an alternative treatment for depression resistant to conventional SSRIs.
- Antibacterial Activity : A laboratory study evaluated the antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity at specific concentrations, suggesting its potential as a therapeutic agent against resistant bacterial infections.
- Safety Profile : In toxicity assessments conducted on animal models, the compound was found to have a favorable safety profile with minimal side effects reported at therapeutic doses, indicating its viability for further clinical development.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several sulfonamide derivatives, differing primarily in substituents on the benzene ring, linker chain modifications, and variations in the amine moiety. Key analogues include:
Table 1: Structural Comparison
Key Observations:
- Substituent Effects : The 3-methyl group on the benzene ring in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., CF3 in ). Ethoxy and fluoro substituents (as in ) could improve metabolic stability but reduce solubility.
- Amine Modifications: Replacement of 4-phenylpiperazine with quinoline () or dimethylamine () alters receptor binding profiles. Piperazine derivatives generally exhibit stronger 5-HT2A antagonism .
Pharmacological Activity
The target compound’s activity can be contextualized using data from analogues:
Physicochemical Properties
Synthesis yields and melting points provide insights into stability and scalability:
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide?
Answer:
Synthesis optimization requires careful control of:
- Reaction conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., THF for solubility), and reaction time (e.g., 12–24 hours for coupling reactions) .
- Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates and final products .
- Analytical validation : Use HPLC to monitor reaction progress (>95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity, particularly the sulfonamide (-SO₂NH-) and piperazine moieties .
Basic: How is the compound characterized to confirm its structural identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~55 ppm) groups .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., cleavage at the propyl linker) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer:
- In vitro receptor binding : Screen against serotonin/dopamine receptors (IC₅₀ assays) due to the 4-phenylpiperazine moiety’s affinity for CNS targets .
- Enzyme inhibition : Test against carbonic anhydrase or kinases using fluorometric/colorimetric assays (e.g., NADH-coupled reactions) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Modify substituents : Replace the 3-methyl group on the benzene ring with halogens (e.g., Cl, F) or electron-withdrawing groups to alter electronic properties .
- Vary the piperazine moiety : Compare 4-phenylpiperazine with 4-methylpiperazine or morpholine derivatives to assess steric/electronic effects on receptor binding .
- Linker optimization : Test propyl vs. ethyl/pentyl chains to balance flexibility and steric hindrance .
Advanced: What computational methods are suitable for predicting binding modes and off-target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (e.g., 5-HT₁A) and validate with MD simulations (AMBER/NAMD) .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) using tools like Phase or MOE .
- ADMET prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity risks .
Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Answer:
- Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange (e.g., piperazine ring puckering) from impurities .
- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, especially for overlapping aromatic signals .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
- Formulation optimization : Employ liposomal encapsulation or PEGylation to improve bioavailability .
Advanced: How to design enantioselective synthesis routes for chiral analogs?
Answer:
- Chiral auxiliaries : Use (S)- or (R)-BINOL catalysts in asymmetric Suzuki-Miyaura couplings for piperazine derivatives .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers during ester intermediate stages .
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) for analytical/purification purposes .
Advanced: What methodologies are effective for polymorph screening and crystallization optimization?
Answer:
- Solvent screening : Test polar (ethanol/water) vs. nonpolar (toluene) systems to induce different crystal forms .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to grow single crystals for XRD analysis .
- Additives : Seed with known polymorphs or use surfactants (e.g., PVP) to control nucleation .
Advanced: How to assess chemical stability under varying storage and reaction conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days, then analyze via HPLC .
- pH stability : Incubate in buffers (pH 1–13) to identify labile groups (e.g., sulfonamide hydrolysis at acidic pH) .
- Oxidative stress : Treat with H₂O₂ (3% v/v) to detect susceptible sites (e.g., piperazine N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
